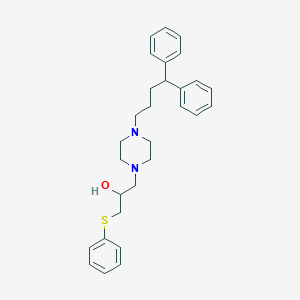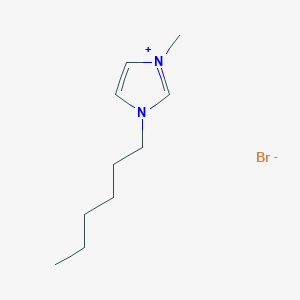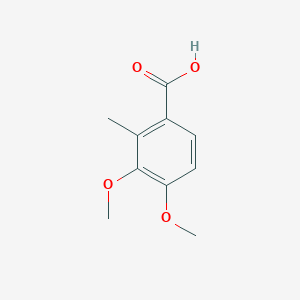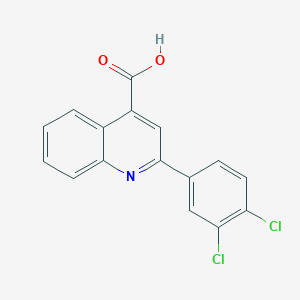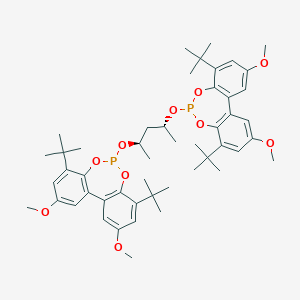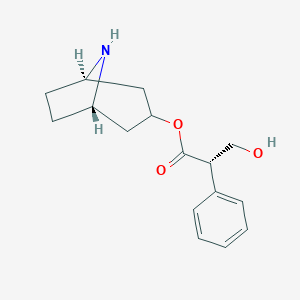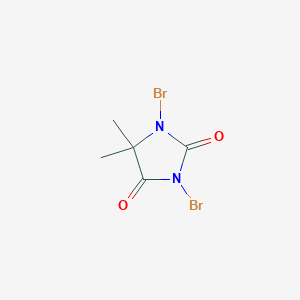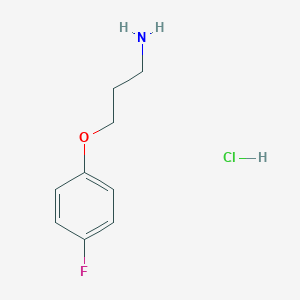
3-(4-Fluorophenoxy)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Fluorophenoxy)propan-1-amine hydrochloride" is a fluorinated aromatic amine derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar fluorinated aromatic compounds and their synthesis, properties, and biological activities. For instance, the synthesis of related compounds such as 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives has been reported, which are structurally similar and share the characteristic of having a fluorine atom on the aromatic ring .
Synthesis Analysis
The synthesis of fluorinated aromatic amines typically involves the introduction of an amine group into a fluorinated aromatic ring. One method includes the electrophilic amination of fluorophenols with diazenes, which can result in the complete removal of the fluorine atom . Another approach is the condensation of fluorinated aromatic compounds with aldehydes and ketones, followed by reduction to yield secondary amines . These methods highlight the reactivity of the fluorine atom and the versatility of synthetic routes available for such compounds.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic amines is characterized by the presence of a fluorine atom on the aromatic ring, which can significantly influence the molecule's electronic properties and reactivity. The introduction of substituents such as alkyl or methoxy groups can further modify the compound's affinity for biological receptors, as seen in the case of dopamine receptor affinities of N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine .
Chemical Reactions Analysis
Fluorinated aromatic amines can undergo various chemical reactions, including amination, condensation, and substitution. The presence of the fluorine atom can lead to unique reactivity patterns, such as the ipso amination observed in the electrophilic amination of 4-fluorophenol . These reactions are crucial for the synthesis of more complex fluorinated compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic amines are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased lipophilicity and potential for binding to biological receptors, as seen in the increased effectiveness on D-2 dopamine receptor binding sites for certain N-substituted derivatives . The introduction of other substituents can also affect properties such as solubility, thermal stability, and moisture absorption, as demonstrated by the synthesis of soluble fluoro-polyimides .
Aplicaciones Científicas De Investigación
Efficient PFAS Removal by Amine-Functionalized Sorbents
A critical review highlighted the application of amine-containing sorbents, like 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The study suggests that these sorbents offer alternative solutions for PFAS control in water treatment due to their electrostatic interactions, hydrophobic interactions, and specific sorbent morphology. This research underscores the significance of designing next-generation sorbents considering these factors for improved PFAS removal efficiency (Ateia et al., 2019).
Bio-inspired Adhesive Catechol-Conjugated Chitosan for Biomedical Applications
Another study discusses the development of bio-inspired adhesive materials, including catechol-conjugated chitosan, which mimics mussel adhesive proteins. This research highlights the potential biomedical applications of such materials, which are enhanced by conjugation with catechol, significantly increasing their solubility and adhesive properties. This advancement suggests the wide applicability of amine-functionalized compounds like 3-(4-Fluorophenoxy)propan-1-amine hydrochloride in creating biocompatible and effective adhesive materials for medical use (Ryu et al., 2015).
Fluorescent Chemosensors Based on Amine-Functionalized Compounds
Research on the development of fluorescent chemosensors using amine-functionalized compounds, such as 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, has demonstrated their potential in detecting various analytes due to their high selectivity and sensitivity. These chemosensors can be used for environmental monitoring, biomedical applications, and the detection of specific ions or molecules, showcasing the versatility and importance of amine-functionalized compounds in analytical chemistry (Roy, 2021).
Interactions of Metal Ions with Chitosan-Based Sorbents
A comprehensive review on the interactions of metal ions with chitosan-based sorbents emphasizes the role of amine groups in chelating metal cations. This property is particularly relevant for compounds like 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, which can be chemically modified to enhance their metal adsorption properties. Such interactions are crucial for environmental applications, including water purification and the removal of heavy metals from wastewater (Guibal, 2004).
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTWPLYVKQTBOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629350 |
Source


|
| Record name | 3-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)propan-1-amine hydrochloride | |
CAS RN |
148941-98-4 |
Source


|
| Record name | 3-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

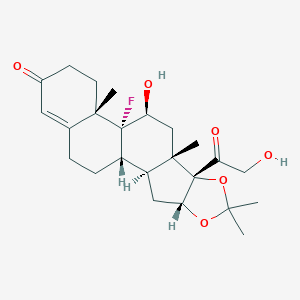
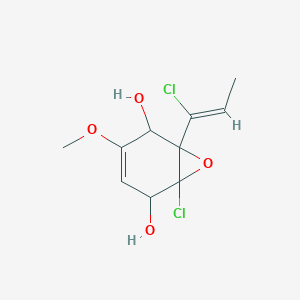
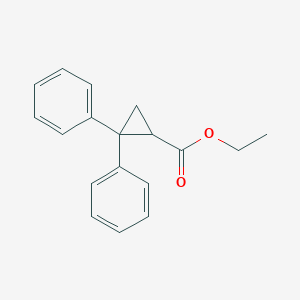
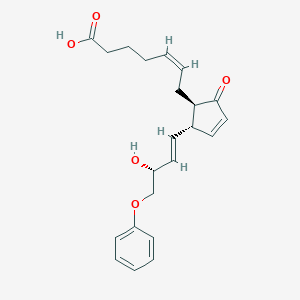
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)
